![molecular formula C8H7N3O2 B2506844 3-Aminofuro[2,3-b]pyridine-2-carboxamide CAS No. 917504-90-6](/img/structure/B2506844.png)
3-Aminofuro[2,3-b]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminofuro[2,3-b]pyridine-2-carboxamide is a heterocyclic compound with a fused furopyridine scaffold. It belongs to the class of furo[2,3-b]pyridines , which are intriguing due to their diverse properties and potential applications. These compounds have been studied for their antiproliferative, antitumor, antioxidant, and antimicrobial activities .
Synthesis Analysis
The synthesis of this compound involves various methods. One common approach is heterocyclization, where substituents in the furan ring participate in the reaction. This method allows the creation of new polycyclic fused furopyridine derivatives. Additionally, modification of the substituent at position 2 of the furan ring enables the introduction of heterocyclic groups like triazole, thiadiazole, and triazolothione .
Molecular Structure Analysis
The molecular structure of this compound consists of a furopyridine core with an amino group at position 3. The chlorination reaction occurs at position 2 of the furopyridine system, leading to previously unknown 3-imino-2-chlorofuro[2,3-b]pyridine-2-carboxamides .
Chemical Reactions Analysis
The chlorination reaction mentioned above proceeds at position 2 of the furopyridine system. Additionally, nucleophilic substitution reactions have been investigated for some synthesized compounds. These reactions play a crucial role in functionalizing the furopyridine core and expanding the compound library .
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
3-Aminofuro[2,3-b]pyridine-2-carboxamide derivatives exhibit antiproliferative properties, particularly against phospholipase C enzyme. Studies have shown that modifications at certain positions of the compound can lead to enhanced antiproliferative activity, suggesting their potential use in cancer research (van Rensburg et al., 2017).
Synthesis of Novel Compounds
The compound is a versatile precursor in the synthesis of various novel compounds. For instance, its reaction with chloroacetyl chloride leads to the formation of 3-(chloroacetylamino)thieno[2,3-b]pyridine-2carboxamides, which upon further reactions yield monothiooxamides (Lukina et al., 2017).
Unusual Oxidative Dimerization
Oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides, including this compound, can lead to the formation of dimeric compounds with unique structures and potential applications. This oxidative process is influenced by the solvent used and can follow different mechanistic pathways (Stroganova et al., 2019).
Formation of Complex Heterocycles
The compound is also used in the synthesis of complex heterocycles, such as thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole derivatives. These compounds exhibit interesting properties, such as pronounced UV fluorescence, which could be useful in various scientific fields (Dotsenko et al., 2021).
Complexation with Metal Ions
This compound derivatives can form complexes with various metal ions, including manganese, cobalt, nickel, and copper. The stability and properties of these complexes have been studied, providing insights into their potential applications in coordination chemistry and material science (Abd El Wahed, 2003).
Eigenschaften
IUPAC Name |
3-aminofuro[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-4-2-1-3-11-8(4)13-6(5)7(10)12/h1-3H,9H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWBABZPEYKTGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=C2N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


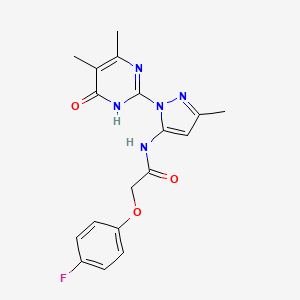
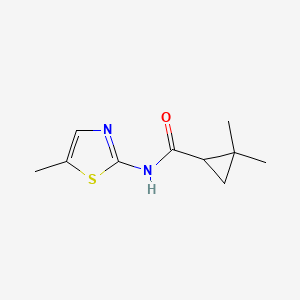
![3-amino-4-(furan-2-yl)-N-(3-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2506768.png)
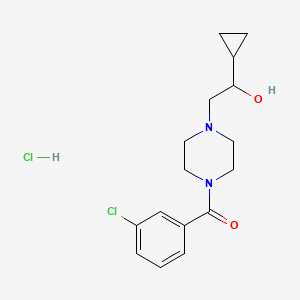
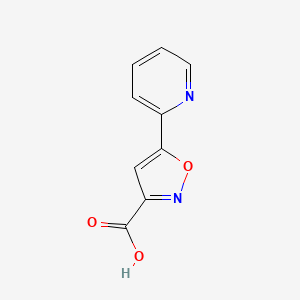

![2-Bromo-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]-6-methylpyridine-3-carboxamide](/img/structure/B2506774.png)
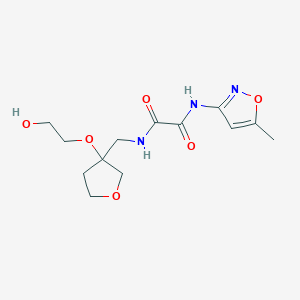
![(E)-N-[(2-chloropyridin-3-yl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2506778.png)

![N'-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2506782.png)
![3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2506783.png)
![N-(4-acetamidophenyl)-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2506784.png)